molecular formula C21H25NO3 B13410101 N-Propylnorthebaine

N-Propylnorthebaine

Cat. No.: B13410101
M. Wt: 339.4 g/mol
InChI Key: HFWUCIYTZZHAGD-NQERJWCQSA-N
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Description

N-Propylnorthebaine is a chemical compound that belongs to the class of alkaloids It is derived from thebaine, an opiate alkaloid found in the Persian poppy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylnorthebaine typically involves the modification of thebaine. One common method includes the alkylation of northebaine with propyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Propylnorthebaine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

N-Propylnorthebaine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.

    Biology: Studies have explored its interactions with biological systems, particularly its binding affinity to opioid receptors.

    Medicine: Research is ongoing to investigate its potential as an analgesic or in the treatment of opioid addiction.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Propylnorthebaine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The exact molecular targets and pathways are still under investigation, but it is believed to act similarly to other opioid compounds, influencing the mu, delta, and kappa opioid receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylnorthebaine
  • N-Ethylnorthebaine
  • N-Butylnorthebaine

Comparison

Compared to its analogs, N-Propylnorthebaine exhibits unique properties due to the presence of the propyl group. This modification can influence its binding affinity to opioid receptors and its overall pharmacokinetic profile. For instance, this compound may have a different duration of action or potency compared to N-Methylnorthebaine or N-Ethylnorthebaine, making it a compound of interest for further pharmacological studies.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-propyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C21H25NO3/c1-4-10-22-11-9-21-14-6-8-17(24-3)20(21)25-19-16(23-2)7-5-13(18(19)21)12-15(14)22/h5-8,15,20H,4,9-12H2,1-3H3/t15-,20+,21+/m1/s1

InChI Key

HFWUCIYTZZHAGD-NQERJWCQSA-N

Isomeric SMILES

CCCN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC

Canonical SMILES

CCCN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC

Origin of Product

United States

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